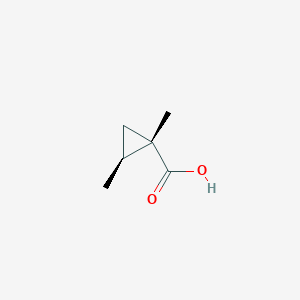
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two methyl groups and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Cyclopropane-1-carboxylic acid: A simpler analog without the methyl groups, used in various synthetic applications.
1,2-Dimethylcyclopropane: A related compound lacking the carboxylic acid group, used in studies of cyclopropane chemistry
Uniqueness: (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6-/m0/s1 |
Clé InChI |
MMEAVAVRZYNYFB-NJGYIYPDSA-N |
SMILES isomérique |
C[C@H]1C[C@]1(C)C(=O)O |
SMILES canonique |
CC1CC1(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


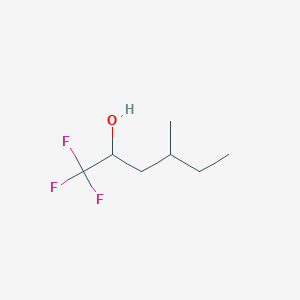
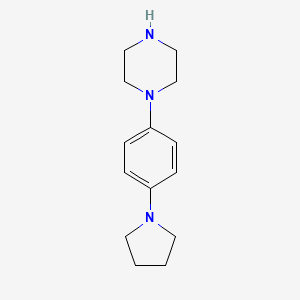

![3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13592002.png)

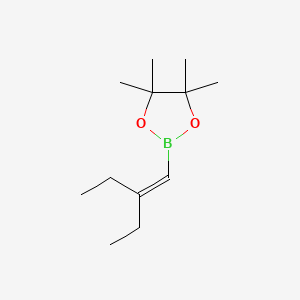
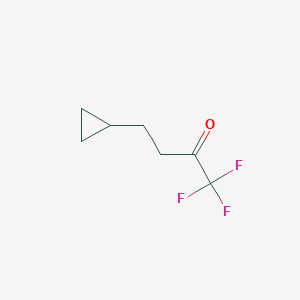

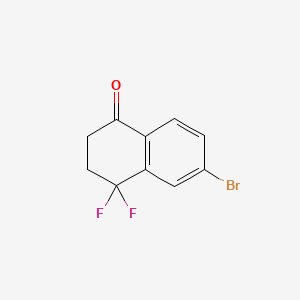
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)
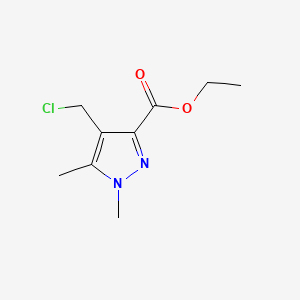
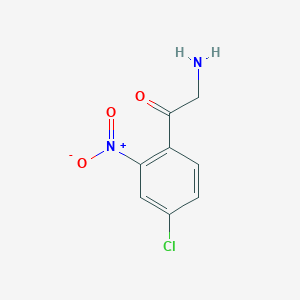
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)

